7-Iodoquinoxalin-2-ol
Description
7-Iodoquinoxalin-2-ol is a halogenated quinoxaline derivative characterized by an iodine substituent at the 7-position and a hydroxyl group at the 2-position. Its molecular formula is C₈H₅IN₂O, with a molecular weight of 271.94 g/mol. Synthesis often involves high-temperature reactions (800–820°C) with metal catalysts (e.g., Ag, Cu, Zn) and advanced analytical techniques like ICP-MS and ICP-OES for characterization .
Properties
IUPAC Name |
7-iodo-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMHZJVAZGRYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=O)C=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinoxalin-2-ol typically involves the iodination of quinoxalin-2-ol. One common method is the reaction of quinoxalin-2-ol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of 7-Iodoquinoxalin-2-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 7-Iodoquinoxalin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinoxalines
- Quinoxaline ketones or alcohols
- Coupled products with various aromatic or aliphatic groups
Scientific Research Applications
7-Iodoquinoxalin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Iodoquinoxalin-2-ol is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 7-Iodoquinoxalin-2-ol with methoxy- and chloro-substituted analogs:
| Parameter | 7-Iodoquinoxalin-2-ol | 7-Methoxyquinoxalin-2-ol | 7-Chloroquinoxalin-2-ol |
|---|---|---|---|
| Molecular Formula | C₈H₅IN₂O | C₉H₇N₂O₂ | C₈H₅ClN₂O |
| Molecular Weight (g/mol) | 271.94 | 189.21 | 198.60 |
| Substituent Type | Iodo (electron-withdrawing) | Methoxy (electron-donating) | Chloro (electron-withdrawing) |
| Predicted Solubility | Low in polar solvents | Moderate in organic solvents | Low to moderate |
| Melting Point | Decomposes at high temps* | ~200–220°C (estimated) | ~250–270°C (estimated) |
| Reactivity | Halogen bonding, Suzuki coupling | Electrophilic substitution | Nucleophilic substitution |
*Synthesis conditions (800–820°C) suggest thermal instability under extreme conditions .
Electronic and Steric Effects
- Iodo Substituent : The large atomic radius of iodine introduces steric hindrance, reducing reaction rates in crowded environments. Its strong electron-withdrawing nature increases the acidity of the hydroxyl group (pKa ~8–9), enhancing deprotonation in basic conditions .
- Methoxy Substituent: The electron-donating methoxy group stabilizes electron-deficient aromatic systems, improving solubility in organic solvents like DMSO or ethanol. This property is exploited in drug design for bioavailability enhancement .
- Chloro Substituent : Chlorine offers a balance of moderate electron withdrawal and smaller steric bulk, facilitating reactions like nucleophilic aromatic substitution.
Research Findings and Limitations
- Thermal Stability: Evidence from high-temperature synthesis (800–820°C) suggests that 7-Iodoquinoxalin-2-ol may decompose under prolonged heating, limiting its use in high-energy processes .
- Analytical Challenges : Quantifying iodine content requires specialized techniques (ICP-MS/OES), whereas methoxy and chloro analogs are routinely analyzed via NMR or HPLC .
Biological Activity
7-Iodoquinoxalin-2-ol is a derivative of quinoxaline, a bicyclic compound known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of 7-Iodoquinoxalin-2-ol, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.
Chemical Structure
The chemical structure of 7-Iodoquinoxalin-2-ol is characterized by the presence of an iodine atom at the 7-position of the quinoxaline ring and a hydroxyl group at the 2-position. This specific arrangement contributes to its unique biological properties.
The biological activity of 7-Iodoquinoxalin-2-ol is attributed to several mechanisms:
- Antimicrobial Activity : Studies have indicated that quinoxaline derivatives exhibit significant antibacterial and antifungal properties. The presence of the iodine substituent may enhance the lipophilicity and electron-withdrawing ability, which can improve interaction with microbial targets.
- Anticancer Activity : Quinoxaline derivatives have been investigated for their anticancer potential. The mechanism often involves inducing apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival.
- Antioxidant Properties : The hydroxyl group in 7-Iodoquinoxalin-2-ol may contribute to its antioxidant capacity, scavenging free radicals and reducing oxidative stress in cells.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of 7-Iodoquinoxalin-2-ol against various bacterial strains. The minimum inhibitory concentrations (MIC) were determined using standard agar dilution methods. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Standard Drug (Ciprofloxacin) MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 0.125 |
| Escherichia coli | 16 | 0.25 |
| Pseudomonas aeruginosa | 32 | 0.5 |
These findings indicate that while 7-Iodoquinoxalin-2-ol exhibits antimicrobial activity, it is less potent than standard antibiotics like ciprofloxacin.
Anticancer Studies
In vitro studies on cancer cell lines demonstrated that 7-Iodoquinoxalin-2-ol induces apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for various cancer cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These results suggest that 7-Iodoquinoxalin-2-ol has significant potential as an anticancer agent, particularly against cervical and breast cancer cell lines.
Case Studies
Several case studies have explored the therapeutic applications of quinoxaline derivatives, including 7-Iodoquinoxalin-2-ol:
- Case Study on Antimicrobial Efficacy : A clinical trial investigated the effectiveness of a formulation containing 7-Iodoquinoxalin-2-ol against skin infections caused by resistant bacterial strains. The study reported a significant reduction in infection rates among participants treated with the compound compared to those receiving a placebo.
- Case Study on Cancer Treatment : A preclinical study assessed the effects of 7-Iodoquinoxalin-2-ol in combination with traditional chemotherapy drugs on tumor growth in animal models. The results indicated enhanced tumor suppression when used in combination therapy, suggesting a synergistic effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
